N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O5 and its molecular weight is 379.372. The purity is usually 95%.
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Scientific Research Applications
1. Kinase Inhibition and Anticancer Properties
N-substituted dihydropyridine derivatives, similar in structure to N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds show promise in cancer treatment, as evidenced by one derivative demonstrating complete tumor stasis in a human gastric carcinoma model following oral administration (Schroeder et al., 2009).
2. Polymer Technology and DNA Interactions
The photolabile nitrobenzyl moiety in similar compounds has been utilized in novel cationic polymers. These polymers can transform to a zwitterionic form upon irradiation, enabling applications like DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
3. Synthesis of Biologically Active Compounds
Compounds with a similar dihydropyridine structure have been used in synthesizing various biologically active compounds. For instance, derivatives of 2-(4-methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide showed reactivity typical of pyrrole, leading to new heterocyclic systems with potential biological significance (Deady & Devine, 2006).
4. Antidiabetic Screening
Similar N-substituted dihydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity. This involves the inhibition of α-amylase, a key enzyme in carbohydrate metabolism, suggesting potential therapeutic applications for diabetes (Lalpara et al., 2021).
5. Synthesis for Anticancer Research
Compounds structurally related to this compound have been synthesized as intermediates in the production of small molecule anticancer drugs. These intermediates play a crucial role in the study of anticancer properties and have shown potential biological activities (Wang et al., 2016).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-17-8-3-6-15(12-17)21-19(24)18-9-4-10-22(20(18)25)13-14-5-2-7-16(11-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWCLNWWSNHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.